4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Overview
Description
4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H13N5O5S and its molecular weight is 423.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been observed that the presence of a thiazolidinone ring can lead to greater anti-inflammatory and analgesic activity . This suggests that the compound may interact with its targets to modulate inflammatory responses and pain perception.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth.
Result of Action
Given its potential anti-inflammatory and analgesic activities , it can be inferred that the compound may modulate cellular responses to inflammation and pain.
Properties
IUPAC Name |
4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1-phenylpyridazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O5S/c1-29-14-10-16(25)23(11-5-3-2-4-6-11)22-17(14)18(26)21-19-20-13-8-7-12(24(27)28)9-15(13)30-19/h2-10H,1H3,(H,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPSTPPJJGIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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